[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate
Overview
Description
[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with phenyl and methylphenoxy groups, and an ester functional group derived from 2-chloroacetic acid. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, which can be synthesized through the reaction of hydrazine with an appropriate β-diketone. The phenyl and methylphenoxy substituents are introduced via electrophilic aromatic substitution reactions. The final step involves esterification with 2-chloroacetic acid under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloroacetate group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile, forming new derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be investigated for its effects on various biological targets, such as enzymes or receptors, and its potential therapeutic applications.
Industry
In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its unique properties might also make it useful in materials science for the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it could interact with receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
- 3-Fluorophenylboronic acid
Uniqueness
Compared to these similar compounds, [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate stands out due to its unique combination of functional groups and its potential for diverse chemical reactivity. Its pyrazole core and ester functionality provide distinct properties that can be exploited in various applications, making it a versatile and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
[1-methyl-5-(4-methylphenoxy)-3-phenylpyrazol-4-yl]methyl 2-chloroacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-14-8-10-16(11-9-14)26-20-17(13-25-18(24)12-21)19(22-23(20)2)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELHQQJWPVCOCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101140408 | |
Record name | [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101140408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318247-57-3 | |
Record name | [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=318247-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101140408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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